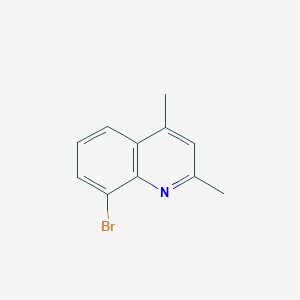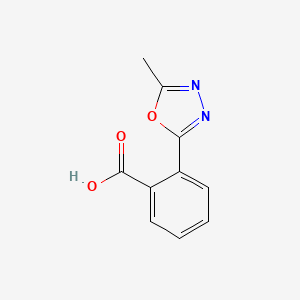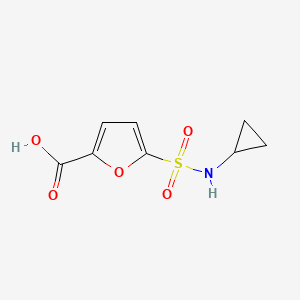
5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid
Overview
Description
5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol . It incorporates a carboxyl functional group .
Molecular Structure Analysis
The molecular structure of 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid is characterized by a furan ring bearing a carboxyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Scientific Research Applications
Enzyme-Catalyzed Synthesis
Enzymatic methods offer green alternatives for chemical synthesis, demonstrated by the dual-enzyme cascade systems for synthesizing furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). These systems utilize the catalytic promiscuity of alcohol dehydrogenases (ADHs) and galactose oxidase (GOase), highlighting the potential of enzymatic approaches in pharmaceutical and polymer industries for producing biobased building blocks with high yields (Hao‐Yu Jia et al., 2019).
Catalytic Synthesis with Magnetic Nanoparticles
Magnetic nanoparticles functionalized with 4-carboxybenzyl sulfamic acid have been evaluated for their catalytic activity in synthesizing furan-2(5H)-one derivatives. This catalyst showcases high activity, good recoverability, thermal stability, and offers a green production method for fine chemicals in short reaction times, emphasizing its utility in pharmaceutical syntheses (M. Khodaei et al., 2018).
Biocatalytic Production Enhancements
Biocatalytic production of furan carboxylic acids has been significantly improved by introducing cofactor-engineered Escherichia coli cells. This approach, which involves the intracellular regeneration of NAD+ via NADH oxidase, demonstrates an efficient way to convert a variety of aromatic aldehydes into furan carboxylic acids, showcasing advancements in biocatalysis for industrial chemical production (Xue-ying Zhang et al., 2020).
Ecotoxicogenomic Assessment
The environmental impact of the production chain for FDCA, a green chemical building block, has been explored through ecotoxicogenomic studies. This research provides insights into the soil toxicity and molecular pathways affected in soil invertebrates, offering a comprehensive understanding of the environmental safety of biobased chemical production processes (Guangquan Chen et al., 2016).
properties
IUPAC Name |
5-(cyclopropylsulfamoyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c10-8(11)6-3-4-7(14-6)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHUFTQLHFRORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



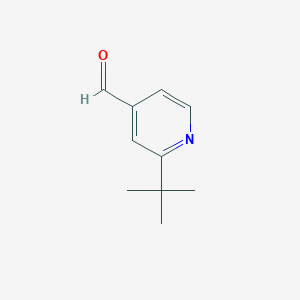
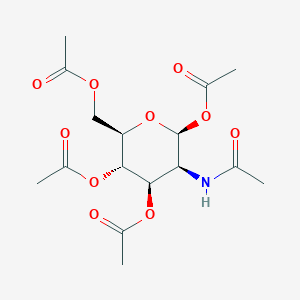
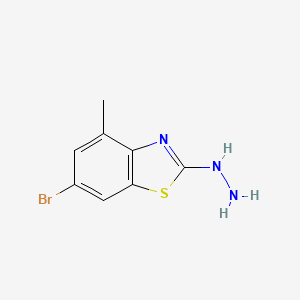
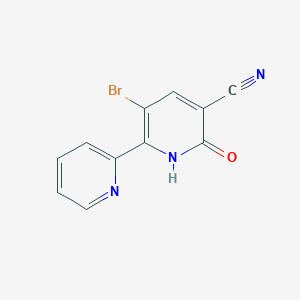
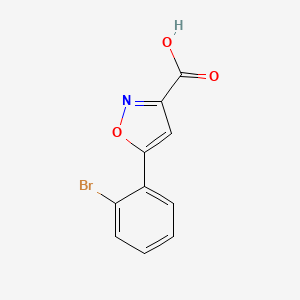
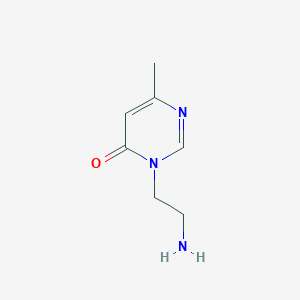
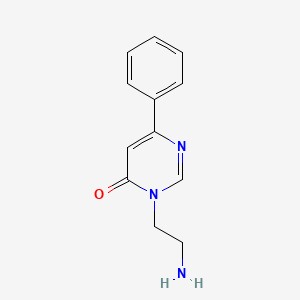
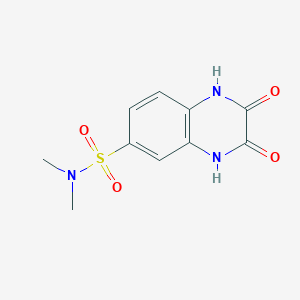
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)
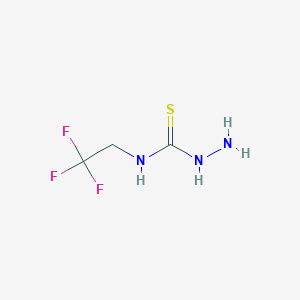
![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)
